Aziridine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine-1-carbothioamide is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring attached to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Aziridine-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of aziridine with thiocarbamoyl chloride under basic conditions. Another method includes the cyclization of N-(2-chloroethyl)thiourea in the presence of a base. These reactions typically require mild to moderate temperatures and can be carried out in solvents such as dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Aziridine-1-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines or other reduced derivatives.
Substitution Reactions: this compound can participate in substitution reactions where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
- Substituted amines, ethers, thioethers
- Sulfoxides, sulfones
- Various substituted derivatives depending on the reaction conditions
Scientific Research Applications
Aziridine-1-carbothioamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of aziridine-1-carbothioamide involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions that form various biologically active products. The compound can interact with thiol groups in proteins, potentially inhibiting enzyme activity and disrupting cellular processes .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: Known for their biological activity and use in medicinal chemistry.
Aziridine alkaloids: Naturally occurring compounds with significant pharmacological properties.
Uniqueness: Aziridine-1-carbothioamide is unique due to its combination of the aziridine ring and carbothioamide group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
62724-29-2 |
---|---|
Molecular Formula |
C3H6N2S |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
aziridine-1-carbothioamide |
InChI |
InChI=1S/C3H6N2S/c4-3(6)5-1-2-5/h1-2H2,(H2,4,6) |
InChI Key |
UDIUIXIBBPOQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.